molecular formula C20H19N5O2 B3609517 2-{[4-(benzyloxy)benzyl]amino}-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

2-{[4-(benzyloxy)benzyl]amino}-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No. B3609517
M. Wt: 361.4 g/mol
InChI Key: STCMCCHERUOOQU-UHFFFAOYSA-N
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Description

The compound “2-{[4-(benzyloxy)benzyl]amino}-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one” is a heterocyclic compound . It belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines, which are known to exhibit various biological activities .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines typically involves the oxidative cyclization of N-(2-pyridyl)amidines . Oxidizers such as NaOCl, Pb(OAc)4, or MnO2, as well as more environmentally friendly PIFA (PhI(OCOCF3)2) and I2/KI, can be used for this purpose .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[1,5-a]pyrimidines can be analyzed using various spectroscopic techniques. For instance, UV, IR, and PMR spectroscopy can be used to investigate the position of the tautomeric equilibrium in these compounds .


Chemical Reactions Analysis

1,2,4-Triazolo[1,5-a]pyrimidines can undergo various chemical reactions. For example, they can be alkylated, and the regiospecificity of this reaction is related to the position of the tautomeric equilibrium .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazolo[1,5-a]pyrimidines can be determined using various techniques. For example, the ionization constants can be determined to understand the acid-base properties of these compounds .

Future Directions

1,2,4-Triazolo[1,5-a]pyrimidines have found wide application in drug design due to their unique structure and properties . Therefore, future research could focus on finding new and efficient methodologies for accessing new 1,2,4-triazolo[1,5-a]pyrimidine scaffolds, which would be very useful for the discovery of new drug candidates .

properties

IUPAC Name

5-methyl-2-[(4-phenylmethoxyphenyl)methylamino]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2/c1-14-11-18(26)25-20(22-14)23-19(24-25)21-12-15-7-9-17(10-8-15)27-13-16-5-3-2-4-6-16/h2-11H,12-13H2,1H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCMCCHERUOOQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)N=C(N2)NCC3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[4-(benzyloxy)benzyl]amino}-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
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2-{[4-(benzyloxy)benzyl]amino}-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
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2-{[4-(benzyloxy)benzyl]amino}-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
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2-{[4-(benzyloxy)benzyl]amino}-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
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2-{[4-(benzyloxy)benzyl]amino}-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 6
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2-{[4-(benzyloxy)benzyl]amino}-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

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